molecular formula C7H13NO B1602250 3-Oxa-9-azabicyclo[3.3.1]nonane CAS No. 280-99-9

3-Oxa-9-azabicyclo[3.3.1]nonane

Cat. No.: B1602250
CAS No.: 280-99-9
M. Wt: 127.18 g/mol
InChI Key: DVVZRIIREIUXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Bicyclo[3.3.1]nonane Systems in Chemical Research

The study of bicyclo[3.3.1]nonane systems dates back to the early 20th century. oregonstate.edu Initial interest in this ring system was often sporadic, with early work focusing on aspects like strained olefins. oregonstate.edu However, the inherent structural rigidity and the close proximity of the C-3 and C-7 positions in the double-chair conformation presented unique stereochemical challenges and opportunities that have continued to attract the attention of chemists. oregonstate.edu

Over the years, the development of new synthetic methodologies has been crucial for accessing functionalized bicyclo[3.3.1]nonane derivatives. A significant advancement came in 1984 with Effenberger's discovery of a cyclization reaction between 1-methoxy-1-cyclohexene and malonyl dichloride, providing an efficient route to the bicyclo[3.3.1]nonane core. nih.govrsc.org This method, along with others such as Michael-aldol type annulations and organo-catalyzed condensations, has expanded the synthetic toolbox for creating these complex bicyclic structures. rsc.orgucl.ac.uk

The bicyclo[3.3.1]nonane framework is not only a synthetic curiosity but is also a prevalent motif in a variety of bioactive natural products. nih.govucl.ac.uk Its presence in these molecules has spurred significant research into the synthesis and biological evaluation of both natural products and their synthetic analogs. nih.govucl.ac.uk

Structural Significance of the 3-Oxa-9-azabicyclo[3.3.1]nonane Core in Heterocyclic Chemistry

The introduction of an oxygen atom at the 3-position and a nitrogen atom at the 9-position of the bicyclo[3.3.1]nonane skeleton to form This compound imparts distinct properties to the molecule. This heterocyclic core is a key structural element in a variety of compounds with interesting biological activities.

The rigid, three-dimensional structure of the this compound scaffold provides a defined spatial arrangement for substituents, which is crucial for molecular recognition and binding to biological targets. bohrium.comevitachem.com The presence of both a nitrogen and an oxygen atom introduces sites for hydrogen bonding and potential coordination with metal ions, further influencing its chemical and biological behavior. evitachem.com

Derivatives of this core structure have been investigated for their potential as agonists for G-protein coupled receptors (GPCRs), such as GPR119, which are involved in metabolic regulation. bohrium.comresearchgate.net The conformational constraint imposed by the bicyclic system is thought to be beneficial for locking the molecule into an "agonist conformation". researchgate.net

Current Landscape and Future Directions in Academic Research on the Chemical Compound

Current academic research on This compound and its derivatives is largely focused on its applications in medicinal chemistry. The scaffold is recognized as a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. evitachem.com

Recent studies have explored the synthesis of various substituted this compound derivatives and their evaluation as potent and selective ligands for various biological targets. For instance, derivatives have been designed and synthesized as GPR119 agonists for the potential treatment of type 2 diabetes. researchgate.net

Future research is likely to continue exploring the synthetic diversification of the this compound core to generate novel compounds with a wide range of biological activities. The development of more efficient and stereoselective synthetic routes will remain a key area of investigation. Furthermore, computational studies to better understand the structure-activity relationships of these compounds will likely play an increasingly important role in guiding the design of new and more effective therapeutic agents. The unique conformational properties of this bicyclic system will also likely continue to be a subject of fundamental stereochemical studies.

Data Tables

Compound Name CAS Number Molecular Formula IUPAC Name
This compound117024-59-6C7H13NO9-oxa-3-azabicyclo[3.3.1]nonane
exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-olNot AvailableC7H13NO2exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol
2-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acidNot AvailableC9H15NO32-(3-Oxa-9-azabicyclo[3.3.1]nonan-7-yl)acetic acid
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)Not AvailableC8H14NO9-Azabicyclo[3.3.1]nonane N-oxyl
Referenced Compound Core Structure Significance/Application
1-methoxy-1-cyclohexeneCyclohexene (B86901)Reagent in the Effenberger synthesis of bicyclo[3.3.1]nonanes. nih.govrsc.org
Malonyl dichlorideMalonic acid derivativeReagent in the Effenberger synthesis of bicyclo[3.3.1]nonanes. nih.govrsc.org
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol3-Oxa-7-azabicyclo[3.3.1]nonaneInvestigated for antimicrobial, anticancer, and neuroprotective effects.
endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative9-Azabicyclo[3.3.1]nonaneUseful as an agrochemical or medicinal intermediate. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(3-1)8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVZRIIREIUXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570350
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-99-9
Record name 3-Oxa-9-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Oxa 9 Azabicyclo 3.3.1 Nonane and Its Derivatives

Retrosynthetic Analysis of the 3-Oxa-9-azabicyclo[3.3.1]nonane Scaffold

Retrosynthetic analysis of the this compound core reveals several key bond disconnections that lead to logical and achievable synthetic pathways. The bicyclic structure can be deconstructed by cleaving the C1-C2 and C5-C6 bonds, which typically form a piperidine (B6355638) ring, and the C1-O3 and C5-O3 bonds, which form a tetrahydropyran (B127337) ring. This approach simplifies the target molecule into more readily available or synthesizable precursors.

A primary disconnection strategy involves breaking the bonds formed during a double Mannich reaction, a common method for constructing the related 3-azabicyclo[3.3.1]nonane system. chemijournal.com This suggests that a suitable ketone, an amine, and a formaldehyde (B43269) equivalent could be viable starting materials. Another key retrosynthetic disconnection involves breaking the C-N and C-O bonds, suggesting a strategy starting from a substituted piperidine or a tetrahydropyran precursor, which is then cyclized to form the second ring.

For functionalized derivatives, the retrosynthetic analysis must also consider the introduction of substituents at various positions on the bicyclic frame. This often involves planning for the use of starting materials that already contain the desired functional groups or employing reactions that allow for their stereoselective introduction during the synthetic sequence.

Classical and Contemporary Synthetic Routes to the this compound System

Multi-Step Organic Synthesis Protocols for Bicyclic Systems

The synthesis of this compound and its derivatives often involves multi-step sequences that meticulously build the bicyclic framework. A common approach begins with the construction of a substituted piperidine ring, followed by the annulation of the tetrahydropyran ring. For instance, the synthesis of endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester has been described, which serves as a precursor for more complex derivatives. google.com This process may involve protection and deprotection steps to manage reactive functional groups. google.com

A representative multi-step synthesis might start from readily available materials like glutaraldehyde (B144438) and benzylamine (B48309) hydrochloride. google.com These can be reacted with 3-oxopentanedioic acid to form a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one intermediate. google.com Subsequent reduction of the ketone and manipulation of the protecting groups can lead to the desired this compound derivative. google.com The choice of reagents and reaction conditions at each step is crucial for controlling the stereochemistry of the final product.

Starting MaterialsKey IntermediatesFinal ProductReference
Glutaraldehyde, Benzylamine hydrochloride, 3-Oxopentanedioic acid9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneendo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester google.com

Mannich-Type Cyclocondensations in Azabicyclo[3.3.1]nonane Synthesis

The Mannich reaction is a powerful tool for the synthesis of azabicyclic systems. In the context of this compound synthesis, a double Mannich reaction can be employed to construct the bicyclic core in a single step. rsc.orgdoaj.org This typically involves the reaction of a ketone, an amine (such as ammonia (B1221849) or a primary amine), and two equivalents of an aldehyde (often formaldehyde). chemijournal.com

For example, the condensation of a suitable 4-oxopiperidine derivative with paraformaldehyde and a primary amine can lead to the formation of the 3,7-diazabicyclo[3.3.1]nonane system, a close analogue of the 3-oxa-9-azabicyclo scaffold. doaj.org Similarly, the reaction of aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been shown to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.org The mechanism involves the in situ formation of an iminium ion, which then undergoes intramolecular cyclization. The choice of solvent and catalyst is critical for the success of these reactions.

More complex variations, such as homo-Mannich reactions involving cyclopropanol (B106826) and an iminium ion, have also been developed for constructing the 9-azabicyclo[3.3.1]nonane skeleton, which is a key step in the total synthesis of various alkaloids. springernature.com

Ketone ComponentAmine ComponentAldehyde ComponentProductReference
Aromatic KetonesDimethylamineParaformaldehyde3-Azabicyclo[3.3.1]nonane derivatives rsc.org
1-(3-Ethoxypropyl)-4-oxopiperidinePrimary AminesParaformaldehyde3,7-Diazabicyclo[3.3.1]nonan-9-ones doaj.org

Ring-Closing and Annulation Strategies

Various ring-closing and annulation strategies have been employed to construct the this compound framework.

Diels-Alder Reactions: While less common for the direct synthesis of the this compound core, the Diels-Alder reaction can be a powerful tool for creating highly functionalized precursors. A strategically designed diene and dienophile can undergo cycloaddition to form a cyclohexene (B86901) ring, which can then be further elaborated to construct the bicyclic system. For instance, a Diels-Alder reaction sequence has been utilized in the synthesis of a fragment containing the 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane ring system. thieme-connect.com

Nucleophilic Ring-Opening of Strained Intermediates: This strategy involves the formation of a strained bicyclic or tricyclic intermediate, which is then opened by a nucleophile to generate the desired this compound skeleton. This approach can provide excellent control over the stereochemistry of the final product.

Effenberger-Type Cyclization: This methodology provides an efficient route to bicyclo[3.3.1]nonane ring systems. rsc.orgnih.gov It typically involves the reaction of a 1-alkoxy-1-cycloalkene with a malonyl dihalide. nih.gov This versatile method has been applied to the synthesis of various bicyclic cores. rsc.orgnih.gov For example, the reaction of a functionalized cyclohexanone (B45756) enol ether with a suitable partner can yield the desired bicyclic ketone, which can then be converted to the corresponding this compound. nih.gov

Cascade and Multicomponent Reaction Development for Functionalized Bicyclononanes

Cascade and multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules like functionalized 3-oxa-9-azabicyclo[3.3.1]nonanes. These reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot, avoiding the need for isolation and purification of intermediates.

A notable example is the development of a protocol for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.govacs.org This complex cascade reaction proceeds by simply refluxing the substrates, leading to the formation of the bicyclic system. nih.govacs.org Similarly, multicomponent reactions involving 3-formylchromones, 2-naphthols, and heterocyclic ketal aminals have been used to synthesize functionalized 2-azabicyclo[3.3.1]nonane (morphan) derivatives. documentsdelivered.com These strategies are particularly valuable for creating libraries of compounds for biological screening.

Reactant 1Reactant 2Reactant 3ProductReference
3-FormylchromonesEnaminonesHeterocyclic Ketene AminalsFunctionalized 9-Azabicyclo[3.3.1]nonane derivatives nih.govacs.org
3-Formylchromones2-NaphtholsHeterocyclic Ketal AminalsFunctionalized 2-Azabicyclo[3.3.1]nonane derivatives documentsdelivered.com

Michael Addition Reactions in this compound Synthesis

Michael addition is a versatile C-C bond-forming reaction that can be strategically employed in the synthesis of the this compound scaffold. This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

In the context of bicyclononane synthesis, a Michael reaction can be used to form one of the rings of the bicyclic system. For instance, the reaction of a methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with various α,β-unsaturated carbonyl compounds leads to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net The stereochemical outcome of these reactions can often be controlled by the reaction conditions. researchgate.net

Furthermore, domino reactions incorporating a Michael addition have been developed. For example, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This sequence, starting from (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, creates multiple stereocenters in a single operation. nih.gov

Michael DonorMichael AcceptorProductReference
Methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylatesα,β-Unsaturated carbonyl compounds6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates researchgate.net
(E)-3-Aryl-2-nitroprop-2-enols(E)-7-Aryl-7-oxohept-5-enalsFunctionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives nih.gov

Reductive Amination Approaches to this compound Amines

Reductive amination is a versatile and widely used method for the synthesis of amines, including those incorporated into the this compound framework. This reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

In the context of this compound chemistry, a common strategy involves the reductive amination of a ketone precursor. For instance, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one can be hydrogenated using a ruthenium catalyst under hydrogen pressure to yield the corresponding amine. This method has been reported to provide a yield of approximately 78% after purification. Another example is the synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane, where N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime is hydrogenated over Raney nickel in the presence of ammonium (B1175870) acetate, resulting in a 90% yield of a single diastereomer. google.com

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding alcohol, which is a precursor to the amine. google.com

A one-pot reductive amination of carboxylic acids has also been described as a sustainable method for primary amine synthesis, which could be applicable to the synthesis of this compound amines. lookchem.com Furthermore, derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one can be reduced using agents like lithium aluminum hydride (LiAlH4). vulcanchem.com

Table 1: Examples of Reductive Amination Approaches

Starting MaterialReagents and ConditionsProductYieldReference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneH₂, Ruthenium catalyst9-Methyl-9-azabicyclo[3.3.1]nonane~78%
N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oximeRaney nickel, Ammonium acetate, H₂, Ethanol3-Amino-9-methyl-9-azabicyclo-[3.3.1]-nonane90% google.com
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium borohydride, Methanolendo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol100% (crude) google.com

Stereoselective and Enantioselective Synthesis of this compound Analogues

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral Auxiliary and Catalyst-Mediated Approaches

Chiral auxiliaries and catalysts are powerful tools for controlling the stereochemical outcome of a reaction. In the synthesis of this compound analogues, these approaches have been successfully employed to induce asymmetry.

For instance, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been achieved through an organocatalytic domino Michael-hemiacetalization-Michael reaction. nih.gov This method utilizes modularly designed organocatalysts to afford products with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov

Chiral auxiliaries, such as menthol (B31143) derivatives, have also been proposed for the synthesis of related 9-azabicyclo[3.3.1]nonane alkaloids. beilstein-journals.org Another approach involves the use of chiral phosphines, like (1R, 2S, 5R, 6S)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, in combination with palladium catalysts for asymmetric allylic alkylation. clockss.org The synthesis of chiral 2-azabicycloalkane derivatives has been accomplished using amino acids protected with a chiral auxiliary, such as (S)-6-oxo-2,3-diphenylmorpholines. pwr.edu.pl

Asymmetric Alkylation and Functionalization

Asymmetric alkylation and functionalization are key strategies for introducing stereocenters into the this compound framework.

One notable example is the catalytic asymmetric ring-opening of oxabicyclic alkenes with organozinc reagents under copper(I)-bisphosphine control. smolecule.com This method provides enantioenriched intermediates that can be cyclized to form the bicyclic system with enantiomeric excesses up to 94%. smolecule.com Asymmetric alkylation of (±)-105 with excess methyl iodide has been used to form the corresponding ammonium salt in 73% yield in the synthesis of N-methyleuphococcinine. beilstein-journals.org

Resolution of Stereochemical Configurations in Bicyclic Frameworks

The separation of enantiomers from a racemic mixture, known as resolution, is a common method to obtain stereochemically pure compounds. For this compound derivatives, this can be achieved through various techniques.

One method involves the crystallization of diastereomeric esters. researchgate.net For example, the enantiomer resolution of N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols was accomplished by this technique. researchgate.net Another approach is kinetic resolution using enzymes. The racemic diol 2a was resolved using lipase (B570770) from Candida rugosa (CRL). researchgate.net The invention disclosed in one patent includes both exo and endo stereoisomers, aiming for stereoisomers that are substantially free of the other, with less than 5%, preferably less than 2%, and in particular less than 1% of the other stereoisomer. google.com

Protecting Group Strategies and Optimization in this compound Synthesis

The synthesis of complex molecules like this compound derivatives often requires the use of protecting groups to mask reactive functional groups. The choice and sequence of protection and deprotection steps are crucial for the success of the synthesis.

An orthogonal protection group strategy is often employed, where different protecting groups can be removed under distinct conditions without affecting others. researchgate.net For example, in the synthesis of chiral 2-azabicycloalkane derivatives, orthogonal protection groups like mesyl (Ms) and triethylsilyl (TES) are used on different alcohols during cyclization steps. pwr.edu.pl Benzoyl (Bz), trimethylsilyl (B98337) (TMS), and TES have also been utilized in the construction of the bicyclic bridge. pwr.edu.pl

The tert-butoxycarbonyl (Boc) group is a common protecting group for the nitrogen atom in the 9-position of the bicyclic system. google.comvulcanchem.com For instance, this compound-9-carboxylic acid tert-butyl ester is a key intermediate. google.com The carboxybenzyl (Cbz) group is another nitrogen protecting group that can be cleaved by hydrogenolysis. researchgate.net

Deprotection of a N-p-toluenesulfonyl group has been achieved using an excess of magnesium in methanol. clockss.org In some cases, typical deprotection conditions, such as sodium in liquid ammonia, may fail due to the volatility of the product amine. clockss.org

Table 2: Protecting Groups in this compound Synthesis

Protecting GroupFunctional Group ProtectedDeprotection ConditionsReference
tert-Butoxycarbonyl (Boc)Amine (Nitrogen at position 9)Acidic conditions (e.g., TFA) google.comvulcanchem.comacs.org
Carboxybenzyl (Cbz)AmineHydrogenolysis researchgate.net
Benzyl (B1604629) (Bn)AmineHydrogenolysis (e.g., Pd/C, H₂) google.com
p-Toluenesulfonyl (Ts)AmineMagnesium in methanol clockss.org
Triethylsilyl (TES)AlcoholFluoride source (e.g., TBAF) pwr.edu.pl
Mesyl (Ms)AlcoholNucleophilic displacement pwr.edu.pl
Benzoyl (Bz)AlcoholBasic or acidic hydrolysis pwr.edu.pl

Structural Elucidation and Conformational Analysis of 3 Oxa 9 Azabicyclo 3.3.1 Nonane Systems

Advanced Spectroscopic Characterization Methodologies

The precise structure of 3-oxa-9-azabicyclo[3.3.1]nonane derivatives is determined through a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular architecture, from connectivity to spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D, and Variable Temperature Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are routinely used to establish the connectivity of atoms. semanticscholar.org For instance, in derivatives of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, ¹H NMR spectroscopy has been instrumental in demonstrating that these molecules predominantly exist in a double chair conformation in deuterochloroform solution. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously. semanticscholar.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the through-space proximity of protons, which provides critical information about the stereochemistry and conformation of the molecule. semanticscholar.org For example, NOESY data for ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate confirmed a chair conformation for the piperidine (B6355638) ring. semanticscholar.org

Variable temperature NMR studies can provide insights into the dynamic processes and conformational equilibria within these bicyclic systems. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers between different conformations. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The presence of a hydroxyl group (-OH) is indicated by a characteristic broad absorption band in the region of 3200–3600 cm⁻¹. Carbonyl groups (C=O), such as in the ketone functionality at C-9 in many derivatives, typically show a strong absorption band around 1715 cm⁻¹. mdpi.com The ether linkage (C-O-C) of the oxa-bridge also gives rise to characteristic bands in the fingerprint region of the IR spectrum.

Mass Spectrometry for Molecular Weight Confirmation of this compound Derivatives

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound derivatives and for gaining information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition of the molecule. mdpi.com For example, the molecular formula of 2,6-di(4-chlorophenyl)-4,8-di(4-fluorobenzoyl)-2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene was confirmed by HRMS. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

X-ray Diffraction Analysis for Solid-State Structural and Stereochemical Assignment

Single-crystal X-ray diffraction analysis provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, which are crucial for understanding the exact conformation of the bicyclic system. For instance, an X-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation for the ketone in the solid state. researchgate.net In this structure, the O(3)-N(7) contact distance was found to be 2.776 Å, which is less than the sum of their van der Waals radii, indicating some degree of flattening in the oxygen-containing ring and increased puckering in the nitrogen-containing ring. researchgate.net Similarly, the X-ray structure of 9-benzoyl-3α-bromo-9-azabicyclo[3.3.1]nonan-2-one revealed a boat-chair conformation. rsc.org

Conformational Preferences and Dynamics of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane framework is known to exist in several conformations, with the chair-chair and boat-chair forms being the most common. The presence of heteroatoms, such as oxygen and nitrogen in the this compound system, as well as the nature and position of substituents, can significantly influence the conformational preference.

Chair-Chair and Boat-Chair Conformations in this compound Systems

The chair-chair (CC) conformation is often the most stable arrangement for unsubstituted bicyclo[3.3.1]nonanes. In the case of this compound derivatives, spectroscopic and X-ray crystallographic studies have shown that many of these compounds also prefer a chair-chair conformation. researchgate.netresearchgate.net For example, IR and NMR data for various 3,7-diheterabicyclo[3.3.1]nonan-9-ones indicated a preference for the chair-chair conformation. researchgate.net However, this conformation can be destabilized by steric interactions between substituents, particularly those in the endo positions at C-3 and C-7.

The boat-chair (BC) conformation becomes significant when steric hindrance in the chair-chair form is substantial. In some substituted this compound derivatives, the boat-chair conformation is found to be the more stable form. For instance, theoretical calculations on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one showed only a small energy difference of 1.497 kcal/mol between the chair-chair and boat-chair conformers, with the boat-chair form being slightly more stable in the gas phase. tandfonline.com Furthermore, NOESY experiments on the same compound in solution strongly supported a predominance of the boat-chair form. tandfonline.com In another example, an X-ray analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a boat conformation for the nitrogen-containing ring and a chair for the sulfur-containing ring. tandfonline.com

The interplay of electronic and steric factors ultimately determines the preferred conformation of a given this compound derivative, and often a dynamic equilibrium exists between different conformations in solution.

Influence of Substituents on Conformational Equilibria and Ring Flattening

The conformational equilibrium of the this compound system is highly sensitive to substitution patterns on the rings. In many instances, derivatives of this system preferentially adopt a twin-chair (CC) conformation. For example, spectroscopic data and X-ray diffraction analysis have confirmed that N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one exists in a CC conformation. researchgate.net Similarly, the introduction of bulky substituents, as seen in 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one, results in a chair-chair conformation in the solid state. researchgate.netacs.org Studies on 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones also indicate a preference for the double chair conformation in solution. researchgate.net

However, a shift towards a boat-chair (BC) conformation can occur. For certain derivatives like 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, proton NMR analyses have suggested a predominance of the BC form in solution. tandfonline.com The presence of heteroatoms with lone pairs at positions 3 and 7 (analogous to the 3- and 9-positions in the title compound) can lead to repulsive interactions, known as the "Hockey Sticks" effect, which can make the BC conformer more favorable. rsc.org The substitution can also lead to mixtures of stereoisomers with different conformations; for instance, 7-(3-butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol exists as a 1:1 mixture of two stereoisomeric alcohols, one adopting a CC conformation and the other a BC conformation. researchgate.net In unsubstituted 3-azabicyclo[3.3.1]nonanes, the lone pair of electrons on the nitrogen atom can strongly repel the axial proton at C7, causing a significant distortion and flattening of the cyclohexane (B81311) ring. rsc.org

Table 1: Influence of Substitution on the Preferred Conformation of this compound Derivatives
CompoundSubstitution PatternPredominant ConformationMethod of AnalysisReference
N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneBenzyl (B1604629) group on NitrogenChair-Chair (CC)IR, NMR, X-ray researchgate.net
6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneBulky aryl groups at C6 and C8Chair-Chair (CC)X-ray Diffraction researchgate.netacs.org
7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-onesAlkoxyalkyl group on NitrogenChair-Chair (CC)¹H NMR researchgate.net
3-Oxa-7-azabicyclo[3.3.1]nonan-9-one HydroperchlorateProtonated NitrogenChair-Chair (CC)NMR, Computational tandfonline.com
7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Stereoisomer 1Equatorial hydroxyl groupChair-Chair (CC)¹H NMR researchgate.net
7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol Stereoisomer 2Axial hydroxyl groupChair-Boat (CB)¹H NMR researchgate.net

Intramolecular Interactions and Hydrogen Bonding within the Bicyclic Structure

Intramolecular forces, particularly hydrogen bonding, play a critical role in stabilizing specific conformations of the this compound system. The presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen lone pair and the ether oxygen) within the bicyclic framework allows for such interactions.

A clear example of this is the stabilization of the boat-chair conformation in certain substituted derivatives. In one stereoisomer of 7-(3-butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, the boat conformation of the piperidine ring is stabilized by the formation of an intramolecular hydrogen bond (IMHB) between the lone pair of electrons on the nitrogen atom and a proton on the pseudo-axial hydroxyl group of the other ring. researchgate.net This interaction effectively locks the ring into a boat shape, which would otherwise be less stable than the chair form.

Conversely, intramolecular hydrogen bonding can also be used to enhance the stability of the chair-chair conformation. In the hydroperchlorate salts of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, the CC form is suggested to be the more stable conformer due to hydrogen bonding between the hydrogen on the protonated nitrogen and the ether oxygen at position 3. tandfonline.com This attractive interaction helps to overcome the inherent repulsive forces that might otherwise favor a boat-chair arrangement. The ability of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold to form these internal hydrogen bonds is a key feature of its molecular structure. biosynth.com

Computational Chemistry in this compound Structural Studies

Computational chemistry provides powerful tools for investigating the structural and energetic properties of this compound systems. These methods allow for the detailed exploration of conformational landscapes, the prediction of stable geometries, and the quantification of energy differences between various conformers.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

Ab initio and Density Functional Theory (DFT) are high-level computational methods widely used to study the conformations of bicyclo[3.3.1]nonane analogues. These calculations provide valuable insights into the relative stabilities of different conformers.

For instance, a theoretical study on 3-oxa-7-azabicyclo[3.3.1]nonan-9-one employed ab initio methods to probe the energy difference between the chair-chair (CC) and boat-chair (BC) forms. tandfonline.com Single-point calculations at the MP4/6-31G level of theory revealed a small energy difference of only 1.497 kcal/mol between the two conformers. tandfonline.com Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set indicated that the BC form was slightly more stable than the CC form in the gas phase for the ketone. tandfonline.com For the parent hydrocarbon, bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have estimated the free energy difference between the CC and BC conformations to be about 1 kcal/mol, with an inversion barrier between them of approximately 6 kcal/mol. researchgate.net More advanced techniques, such as time-dependent DFT (TDDFT), have been used to simulate circular dichroism spectra to determine the absolute configuration of chiral 9-azabicyclo[3.3.1]nonane derivatives. researchgate.net

Table 2: Calculated Energy Differences for Bicyclo[3.3.1]nonane Systems
CompoundMethodBasis SetParameterValue (kcal/mol)Reference
3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneMP4 (Single Point)6-31GΔE (BC vs CC)1.497 tandfonline.com
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTNot SpecifiedΔG₁ (BC vs CC)~1.0 researchgate.net
Bicyclo[3.3.1]nonan-9-oneAb initio/DFTNot SpecifiedΔG₁‡ (Inversion Barrier)~6.0 researchgate.net

Molecular Mechanics Simulations for Energy Minimization and Conformational Prediction

Molecular mechanics offers a computationally less intensive alternative to quantum mechanical methods for exploring the conformational space of molecules. These simulations are particularly useful for performing initial energy minimizations and predicting the most stable conformations of flexible systems like the this compound skeleton before undertaking more demanding ab initio or DFT calculations.

By employing parameterized force fields, molecular mechanics can efficiently calculate the potential energy of a molecule as a function of its geometry. This allows for a rapid search of the potential energy surface to identify low-energy conformers. For the broader class of bicyclo[3.3.1]nonane systems, molecular mechanics methods have been compared and utilized to calculate conformational energies. researchgate.net These methods can predict conformational preferences that can then be validated and refined by higher-level theories or experimental data from NMR or X-ray crystallography. This hierarchical approach, starting with molecular mechanics and proceeding to more accurate methods for promising candidates, represents an efficient strategy for the comprehensive conformational analysis of this compound and its derivatives.

Chemical Reactivity and Functionalization of 3 Oxa 9 Azabicyclo 3.3.1 Nonane

Oxidation Reactions and Mechanistic Pathways of 3-Oxa-9-azabicyclo[3.3.1]nonane Derivatives

The oxidation of this compound derivatives can target either the nitrogen or carbon atoms within the bicyclic framework, leading to a variety of functionalized products. The nitrogen atom can be oxidized to form N-oxides, which are useful intermediates in their own right. For instance, oxidation of the closely related 9-azabicyclo[3.3.1]nonane derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding N-oxides. A particularly significant application is the oxidation to the stable nitroxyl (B88944) radical, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). acs.org ABNO and its derivatives have emerged as highly efficient organocatalysts for the oxidation of alcohols to aldehydes and ketones, often showing enhanced reactivity compared to other nitroxyl radicals like TEMPO. acs.orgorganic-chemistry.orgmdpi.com Catalyst systems involving ABNO, often in conjunction with a metal co-catalyst such as copper or iron, can facilitate aerobic oxidation of a wide range of alcohols under mild conditions. organic-chemistry.org

Oxidation can also occur at the carbon skeleton. For example, derivatives of 7-oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane can be further oxidized to introduce additional functional groups. The specific reagents and conditions will determine the outcome of the oxidation. For instance, the hydroxyl group in exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can be oxidized to a ketone. evitachem.com

The mechanistic pathways for these oxidations vary. The formation of N-oxides typically proceeds through the nucleophilic attack of the nitrogen lone pair on the oxidant. The catalytic cycle of ABNO in alcohol oxidation involves the formation of an oxoammonium ion as the active oxidizing species, which is then regenerated by the co-catalyst and an oxidant like air.

Reduction Reactions and Stereochemical Control in the Bicyclic System

Reduction reactions of this compound derivatives, particularly those containing ketone functionalities, are crucial for accessing a range of substituted analogs with defined stereochemistry. The reduction of a ketone at the C-7 position of the this compound skeleton can lead to the formation of either the endo or exo alcohol, depending on the reducing agent and reaction conditions. For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) yields the corresponding alcohol. google.comgoogle.com

The stereochemical outcome of these reductions is of significant interest. In the related 9-azabicyclo[3.3.1]nonane system, the use of ruthenium-based catalysts for the hydrogenation of ketone derivatives has been shown to be highly selective for the formation of endo-alcohols. google.com This stereochemical control is critical for the synthesis of specific isomers with desired biological activities. The conformation of the bicyclic ring system, which can exist in chair-chair, boat-chair, or chair-boat forms, influences the accessibility of the ketone to the reducing agent and thus the stereochemical course of the reaction. researchgate.net For instance, the reduction of ketones in the piperidine (B6355638) series is influenced by electrostatic factors. acs.org

ReactantReducing AgentProductReference
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneSodium Borohydride/Methanol9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol google.com
9-Azabicyclo[3.3.1]nonan-3-one derivativesRuthenium complex/H₂endo-9-Azabicyclo[3.3.1]nonan-3-ol derivatives google.com

Nucleophilic and Electrophilic Substitution Reactions on the this compound Core

The this compound core is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic and can readily undergo reactions with electrophiles. For example, alkylation of the nitrogen can be achieved using alkyl halides. smolecule.com

Nucleophilic substitution can also occur at carbon atoms, particularly if a suitable leaving group is present. For instance, the hydroxyl group in derivatives like exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can act as a nucleophile in substitution reactions. evitachem.com Furthermore, derivatives of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonane, a related bicyclic system, can be prepared via nucleophilic substitution of the corresponding dithiolate anion with alkyl, allyl, and benzyl (B1604629) halides. nih.gov

Electrophilic substitution reactions can be performed on derivatives containing aromatic rings. For example, the thiophene (B33073) ring in methyl 3-{this compound-9-sulfonyl}thiophene-2-carboxylate can undergo electrophilic aromatic substitution. smolecule.com

Derivatization Strategies for Enhancing Molecular Diversity and Functional Group Introduction

A variety of derivatization strategies have been employed to modify the this compound scaffold and introduce functional diversity. These modifications are often aimed at exploring the structure-activity relationships of these compounds for potential pharmaceutical applications.

One common strategy involves the functionalization of existing groups. For example, the hydroxyl group in alcohol derivatives can be acylated to form esters. acs.org The nitrogen atom can be derivatized to form amides, carbamates, or sulfonamides. For instance, the synthesis of endo-3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester involves the protection of the nitrogen with a Boc group. google.com

Condensation reactions are another powerful tool for derivatization. For example, exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol can undergo condensation with other reagents to form more complex structures. evitachem.com The synthesis of some 3-azabicyclo[3.3.1]nonane derivatives has been achieved through Michael reactions of piperidine precursors with α,β-unsaturated carbonyl compounds. researchgate.net

The introduction of substituents can also be achieved through multi-step synthetic sequences involving protection, cyclization, and functional group interconversion. For instance, the synthesis of 7-oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane-1-carboxylic acid methyl ester can be achieved from an amino acid derivative through protection, cyclization, and esterification steps.

Ring Modification and Rearrangement Processes in the this compound Framework

While the this compound framework is generally stable, it can undergo ring modification and rearrangement reactions under specific conditions. These reactions can lead to the formation of new heterocyclic systems with different ring sizes and connectivities.

One notable rearrangement is the Beckmann rearrangement, which has been studied in the related bicyclo[3.3.1]nonane system. The rearrangement of oximes derived from bicyclo[3.3.1]nonane can lead to the formation of lactams, thereby expanding the ring and incorporating a nitrogen atom. univ.kiev.uacore.ac.uk For instance, the Beckmann rearrangement of substituted 2-hydroximinonorbornanone carboxylic acids has been shown to yield functionalized 10-oxo-9-azabicyclo[3.3.2]decanes and 7-oxo-6-azabicyclo[3.2.2]nonanes. univ.kiev.uacore.ac.uk

Another rearrangement, the Huisgen–White rearrangement, has been observed in the 9-azabicyclo[3.3.1]nonan-3-one system, leading to the formation of piperidine derivatives. rsc.org These types of rearrangements highlight the potential of the bicyclic framework to serve as a template for the synthesis of diverse heterocyclic structures.

Biological Activity and Pharmacological Potential of 3 Oxa 9 Azabicyclo 3.3.1 Nonane Derivatives

Molecular Targets and Mechanisms of Action

Derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonane have been investigated for their ability to modulate the activity of several important molecular targets, leading to a broad spectrum of pharmacological effects.

Orexin (B13118510) Receptor (OX1R) Antagonism and its Implications

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness, arousal, and appetite. Antagonism of orexin receptors has emerged as a promising therapeutic strategy for the management of sleep disorders. Certain derivatives of this compound have been identified as potent and selective orexin receptor antagonists.

For instance, compounds incorporating the this compound core have been synthesized and evaluated for their ability to block OX1R activity. The rigid bicyclic structure is thought to contribute to the high affinity and selectivity of these compounds for the orexin receptors. The development of such antagonists holds potential for the treatment of conditions characterized by orexinergic system hyper-activity.

Serotonin (B10506) Receptor (5-HT3) Antagonism and Therapeutic Relevance

The serotonin 3 (5-HT3) receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. google.com Derivatives of this compound, specifically 3-oxagranatane derivatives, have been shown to be highly potent 5-HT3 receptor antagonists. capes.gov.bracs.org

The synthesis and evaluation of 7-amino derivatives of 3-oxagranatane have demonstrated their significant antagonistic activity at the 5-HT3 receptor. capes.gov.br This activity is crucial for mitigating the emetic reflex. google.com The structural features of the this compound framework contribute to the high potency of these compounds as 5-HT3 receptor antagonists. capes.gov.bracs.org

G-Protein Coupled Receptor (GPR119) Agonism in Metabolic Regulation

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells, where it plays a role in glucose homeostasis. researchgate.net Agonists of GPR119 stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), making them attractive targets for the treatment of type 2 diabetes. researchgate.nettandfonline.com

Derivatives of this compound have been discovered to be potent and orally active GPR119 agonists. nih.gov Specifically, conformationally restricted oxazabicyclo[3.3.1]nonane derivatives have been synthesized and shown to possess excellent agonistic activity. nih.gov One such compound demonstrated the ability to lower blood glucose levels in an oral glucose tolerance test in mice. nih.gov The unique bridged piperidine (B6355638) structure of these derivatives is a key element for their potent GPR119 agonism. researchgate.net

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). acs.orggoogle.com Inhibition of NAAA represents a promising therapeutic strategy for inflammatory and pain conditions by increasing the endogenous levels of PEA. nih.govresearchgate.net

Novel NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane core have been identified, and the exploration of related bicyclic structures has been a focus of research. acs.orgresearchgate.net While direct examples of this compound derivatives as NAAA inhibitors are less prevalent in the provided context, the broader class of azabicyclic compounds is under investigation. For example, tert-butyl (1R,5S,7s)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo-[3.3.1]nonane-9-carboxylate has been synthesized as an intermediate in the development of NAAA inhibitors. acs.org

Sigma-2 Receptor Ligand Interactions

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are involved in a variety of cellular functions and have been implicated in cancer and neurological disorders. researchgate.netacs.org The sigma-2 receptor, in particular, is overexpressed in proliferating tumor cells, making it a target for the development of anti-cancer agents. acs.org

Derivatives of 9-azabicyclo[3.3.1]nonane have been developed as high-affinity ligands for the sigma-2 receptor. researchgate.netmdpi.com Structural modifications of these ligands, such as the introduction of a phenylcarbamate moiety and functionalization of the nitrogen atom, have led to compounds with high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor. researchgate.net These ligands are valuable tools for studying the biology of the sigma-2 receptor and for the potential development of targeted cancer therapies. researchgate.netacs.org

Acetylcholine (B1216132) Receptor Modulation

Derivatives of the this compound framework have shown significant activity as modulators of acetylcholine receptors (AChRs), which are critical for a wide range of physiological functions. google.com These receptors are broadly classified into two main types: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).

Research has indicated that 3-arylthio-9-azabicyclo[3.3.1]nonane derivatives are effective modulators of acetylcholine receptors, suggesting their potential in treating dysfunctions of the central and autonomic nervous systems. google.com The rigid bicyclic structure of these compounds is believed to contribute to their binding affinity and selectivity. While specific studies on this compound derivatives at nAChRs are part of a broader investigation into azabicyclic compounds, the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been extensively studied for its interaction with nAChRs. researchgate.net These studies have revealed that bispidine carboxamides can exhibit high affinity and selectivity for the α4β2* nAChR subtype. researchgate.net This suggests that the bicyclo[3.3.1]nonane core is a viable template for designing nAChR ligands.

In the realm of muscarinic acetylcholine receptors, which are G-protein-coupled receptors, allosteric modulators that bind to a site distinct from the endogenous neurotransmitter binding site have garnered significant interest. nih.gov While direct examples of this compound derivatives as muscarinic receptor modulators are emerging, the broader class of azabicyclo[3.3.1]nonanes has been explored for this purpose. For instance, C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes have been identified as potent competitive antagonists for human M1-M5 muscarinic receptors. researchgate.net

Opioid Receptor (Kappa-Opioid) Selective Binding

A significant area of investigation for this compound derivatives has been their interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). The structural rigidity and the placement of heteroatoms in the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold make it a suitable template for developing κ-selective ligands.

Studies on related heterocyclic bicyclo[3.3.1]nonan-9-ones have demonstrated their potential as potent and specific KOR agonists. d-nb.info Molecular modeling has shown a good fit between these compounds and the structure of known κ-selective ligands. d-nb.info The essential structural element for opioid activity is proposed to be an aryl-propyl-amine feature distributed along the N7-C6-C5-C4-aryl bonds of the bicyclic system. d-nb.info

Furthermore, research into 2,4-dipyridine substituted 3,7-diazabicyclo[3.3.1]nonanone diesters has revealed high affinity and selectivity for the kappa-opioid receptor. nih.gov The nature of the substituent at the N3 position was found to be crucial for receptor selectivity, with smaller substituents like hydrogen or methyl groups favoring high affinity for the KOR. nih.gov This highlights the importance of substituent patterns in directing the pharmacological profile of these bicyclic compounds.

Structure-Activity Relationship (SAR) Studies and Rational Ligand Design

Impact of Substituent Patterns on Receptor Binding Affinity and Selectivity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of new ligands with improved affinity and selectivity.

For opioid receptor ligands, modifications to the N-substituent of 9β-hydroxy-5-(3-hydroxyphenyl)morphan, a related azabicyclo[3.3.1]nonane, have been shown to significantly modulate affinity and efficacy at μ-, δ-, and κ-opioid receptors. nih.gov For instance, certain N-aralkyl substitutions can lead to high affinity for the μ-opioid receptor. nih.gov Similarly, in the 3,7-diazabicyclo[3.3.1]nonanone series, a phenylethyl group at the N3 position can confer affinity for the μ-receptor, while smaller substituents favor κ-receptor affinity. nih.gov

In the context of nicotinic acetylcholine receptors, SAR studies on nicotine (B1678760) analogs have shown that the C3' and C5' positions are sensitive to bulky substituents, while only small substituents are well-tolerated at the C4' position. nih.gov These findings underscore the intricate relationship between substituent properties (steric and electronic) and receptor binding.

Pharmacophore Elucidation and Bioisosteric Replacements in this compound Analogues

Pharmacophore modeling is a key computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For KOR agonists based on the bicyclo[3.3.1]nonan-9-one scaffold, an aryl-propyl-amine element has been proposed as a key pharmacophoric feature. d-nb.info

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a common strategy in drug design. In the development of this compound analogues, replacing a carbon atom with a heteroatom (like oxygen in the 3-position) can significantly alter the compound's properties, including metabolic stability. For example, the thia group in some bicyclic peptidomimetics is thought to improve metabolic stability compared to their oxa counterparts. The replacement of a piperidine ring with the more conformationally constrained azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for the inhibitory activity of certain enzyme inhibitors. nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking simulations are computational techniques that predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding modes of this compound derivatives and in guiding the design of new, more potent ligands.

Docking studies have been used to simulate the interactions between this compound derivatives and their target receptors, helping to prioritize which derivatives to synthesize and test. vulcanchem.com For instance, molecular dynamics simulations of μ-opioid receptor agonists have provided a structural basis for their observed high affinities and efficacies. nih.gov These models can reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Preclinical Pharmacological Evaluation Methodologies

The preclinical evaluation of this compound derivatives involves a combination of in vitro and in vivo assays to characterize their pharmacological properties.

In vitro assays are fundamental for determining the binding affinity and functional activity of these compounds at their target receptors. Radioligand binding assays are commonly used to measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand. d-nb.info Functional assays, such as GTPγS binding assays, are then used to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. nih.gov Electrophysiology assays can also be employed to quantify the effect of a compound on ion channel function, which is particularly relevant for ligand-gated ion channels like nAChRs.

In Vitro Receptor Binding and Functional Assays with this compound Derivatives

Derivatives of this compound have been synthesized and evaluated for their binding affinity and functional activity at several key biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other receptor types. These in vitro studies are crucial for understanding the structure-activity relationships (SAR) and identifying potent and selective compounds.

One area of significant interest has been the development of agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Researchers have designed and synthesized conformationally restricted derivatives of this compound as GPR119 agonists. nih.gov Functional assays in cell lines expressing the GPR119 receptor, such as HEK293 cells, have been used to determine the potency of these compounds. nih.gov For instance, a derivative with a syn configuration was found to have a potent agonistic activity. nih.gov

Another important target for which this compound derivatives have been explored is the N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibition of NAAA is a promising strategy for the management of inflammatory conditions. In vitro studies have identified derivatives that inhibit human NAAA in the low nanomolar range.

Furthermore, derivatives of the closely related 9-azabicyclo[3.3.1]nonane scaffold have been identified as potent ligands for sigma-2 (σ2) receptors, which are overexpressed in various tumor cells. researchgate.net These ligands have been characterized through in vitro competitive radioligand binding studies to determine their affinity (Ki) and selectivity against sigma-1 (σ1) receptors. researchgate.net

Table 1: In Vitro Receptor Binding and Functional Activity of this compound Derivatives

Derivative/Compound Target Assay Type Result Reference
Compound 25a GPR119 Functional Agonist Assay Potent agonistic activity nih.gov
ARN19689 (related azabicyclo[3.2.1]octane) Human NAAA Inhibitory Assay IC50 = 0.042 µM researchgate.net
WC-26 (9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog) σ2 Receptor Radioligand Binding Assay Ki = 2.58 nM researchgate.net
WC-59 (9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog) σ2 Receptor Radioligand Binding Assay Ki = 0.82 nM researchgate.net

In Vivo Behavioral and Efficacy Models (e.g., studies on anxiety, sleep quality, glucose regulation)

Following promising in vitro results, select this compound derivatives have been advanced to in vivo studies to evaluate their therapeutic potential in animal models of various diseases.

In the context of metabolic disorders, a GPR119 agonist derivative of this compound, compound 25a, was shown to be orally active in a mouse oral glucose tolerance test. nih.govnih.gov This indicates its potential for regulating blood glucose levels, a key aspect in the management of type 2 diabetes. nih.govnih.gov

The anxiolytic potential of this scaffold has also been investigated. A notable study involved the administration of a 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane derivative in rodent models of anxiety. The results demonstrated a dose-dependent reduction in anxiety-like behaviors, as measured by standard behavioral tests such as the elevated plus maze. nih.gov This suggests a potential role for these compounds in the treatment of anxiety disorders. Furthermore, a patent has claimed the use of certain 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives as orexin receptor antagonists for the potential treatment of sleep disorders and anxiety. google.com

Table 2: In Vivo Efficacy of this compound Derivatives

Derivative/Compound Animal Model Efficacy Endpoint Outcome Reference
Compound 25a (GPR119 agonist) Mouse Oral Glucose Tolerance Test Orally active in lowering blood glucose nih.govnih.gov
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivative Rodent Elevated Plus Maze Dose-dependent reduction in anxiety-like behavior nih.gov

Mechanistic Toxicological Profiles of this compound Derivatives

The assessment of the toxicological profile of new chemical entities is a critical component of drug development. For derivatives of this compound, some initial toxicological evaluations have been conducted.

Initial assessments of 7-oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivatives have indicated low toxicity profiles. For instance, hemolysis tests performed on erythrocytes showed no significant hemolytic activity at concentrations up to 128 mg/L.

In a study of a related bicyclo[3.3.1]nonane derivative, in vitro cytotoxicity was evaluated against an Ehrlich Ascites Carcinoma cell line. nih.gov The results showed that a (4-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane derivative was the most potent among the tested compounds, with an IC50 value of 110.65 µg/ml. nih.gov

To assess off-target effects, a derivative of this compound was screened against a panel of 468 kinases, where it demonstrated selective activity with minimal off-target interactions. nih.gov Such screenings are important for identifying potential unwanted pharmacological effects early in the drug discovery process. While comprehensive mechanistic toxicology studies, such as genotoxicity and metabolic stability assays, are not widely published for this specific scaffold, the available data suggests a generally favorable initial safety profile for certain derivatives.

Table 3: Toxicological Data for this compound and Related Derivatives

Derivative/Compound Assay Type Cell Line/System Result Reference
7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivative Hemolysis Test Erythrocytes No significant hemolytic activity up to 128 mg/L
(4-methoxyphenylcarbamoyl)bicyclo[3.3.1]nonane Cytotoxicity Assay Ehrlich Ascites Carcinoma IC50 = 110.65 µg/ml nih.gov
endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol derivative Kinase Panel Screen 468 kinases Selective activity, minimal off-target interactions nih.gov

Therapeutic Applications and Drug Discovery Endeavors Based on 3 Oxa 9 Azabicyclo 3.3.1 Nonane

Neurological and Psychiatric Disorders

Derivatives of the 3-oxa-9-azabicyclo[3.3.1]nonane scaffold have shown considerable promise in the realm of neurological and psychiatric disorders, with research exploring their potential in treating conditions ranging from sleep and anxiety disorders to more complex neuropsychiatric diseases.

Therapeutic Potential in Sleep Disorders

The orexin (B13118510) system, a key regulator of sleep-wake cycles, has been a primary target for the development of novel treatments for sleep disorders. Derivatives of this compound have been investigated as orexin receptor antagonists. google.com These compounds are designed to block the activity of orexins, neuropeptides that promote wakefulness. By antagonizing orexin receptors, these derivatives hold the potential to induce and maintain sleep, offering a potential therapeutic strategy for insomnia and other sleep-related disturbances.

Research on Anxiety and Mood Disorders

The modulation of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine, is a well-established strategy for treating anxiety and mood disorders. google.com Researchers have synthesized this compound derivatives that act as monoamine reuptake inhibitors. google.com By blocking the reuptake of these neurotransmitters in the brain, these compounds can increase their synaptic availability, which is believed to contribute to their antidepressant and anxiolytic effects. google.com The unique conformational constraints of the bicyclic scaffold may offer advantages in terms of selectivity and side-effect profiles compared to existing treatments. google.com Furthermore, the orexin system, implicated in the stress response, is also a target for anxiety disorders, suggesting another avenue for the therapeutic application of this compound-based orexin receptor antagonists. google.com

Exploration in Other Neuropsychiatric Conditions

The versatility of the this compound scaffold has led to its exploration in a variety of other neuropsychiatric conditions. For instance, derivatives have been developed as 5-HT3 receptor antagonists. newdrugapprovals.orgacs.org The 5-HT3 receptor is implicated in a range of physiological and pathological processes, and its antagonism has been explored for the treatment of conditions such as schizophrenia, cognitive dysfunction, and eating disorders. newdrugapprovals.org One such derivative, 1-(1-methyl-1H-pyrazol-4-yl)-N-((1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)-1H-indole-3-carboxamide, has been investigated for its potential in treating schizophrenia and other neuropsychiatric disorders. newdrugapprovals.org Additionally, the mTOR pathway, which is involved in neuronal plasticity and function, has been implicated in neurodegeneration. acs.org A highly potent and selective mTORC1/2 inhibitor, PQR620, which incorporates a 3-oxa-8-azabicyclo[3.2.1]octane moiety (a structurally related bicyclic system), has been developed and shows potential for treating neurological disorders. acs.org

Metabolic and Endocrine Disorders (e.g., Type 2 Diabetes Mellitus, Obesity)

Metabolic and endocrine disorders, characterized by hormonal imbalances and dysregulation of metabolic pathways, represent a significant global health challenge. physio-pedia.com The this compound scaffold has emerged as a promising platform for the development of novel therapeutics targeting these conditions.

A key area of investigation involves the G protein-coupled receptor 119 (GPR119), a receptor that plays a crucial role in glucose-stimulated insulin (B600854) secretion. nih.gov Researchers have designed and synthesized conformationally restricted oxazabicyclo[3.3.1]nonane derivatives that act as potent and orally active GPR119 agonists. nih.govresearchgate.net These compounds have been shown to lower blood glucose levels in preclinical models, highlighting their potential as treatments for type 2 diabetes mellitus. nih.govresearchgate.net One notable compound, 25a, demonstrated extremely potent agonistic activity and was effective in a mouse oral glucose tolerance test. researchgate.net

The mTOR pathway, a central regulator of cell growth and metabolism, is another important target in metabolic disorders. acs.org Deregulation of the mTOR pathway is linked to obesity and type 2 diabetes. acs.org While not a direct this compound derivative, the development of mTOR inhibitors based on structurally similar bicyclic systems underscores the potential of this chemical space for creating therapies for metabolic diseases. acs.org Furthermore, GLP-1 receptor modulators are being explored for the treatment of obesity and type 2 diabetes, and patent literature suggests the inclusion of this compound systems in the design of such modulators. google.com

Pain Management Strategies

The search for more effective and safer analgesics is a continuous effort in medicinal chemistry. The this compound scaffold has been utilized in the development of compounds aimed at modulating pain pathways.

One approach involves the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for the degradation of palmitoylethanolamide (B50096) (PEA), an endogenous lipid with anti-inflammatory and analgesic properties. researchgate.netnih.gov By inhibiting NAAA, the levels of PEA are increased, prolonging its pain-relieving effects. researchgate.netnih.gov Researchers have synthesized pyrazole (B372694) azabicyclo-sulfonamides incorporating the this compound framework that act as NAAA inhibitors. researchgate.netnih.gov For example, (1R,3r,5S)-9-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(pyrazin-2-yloxy)-9-azabicyclo[3.3.1]nonane has been synthesized and evaluated for its potential in managing inflammatory pain. nih.gov

Another strategy focuses on the opioid receptor system, a well-established target for pain management. google.com Patent literature discloses compounds containing the this compound moiety that are designed to modulate opioid receptors, suggesting their potential utility in treating pain. google.com Additionally, monoamine reuptake inhibitors, which can also be built upon the this compound scaffold, are known to have analgesic properties, further expanding the potential of this chemical class in pain management. google.com

Anti-infective Applications (e.g., Antibacterial, Antifungal, Antimalarial, Antituberculosis Activities)

The investigation of this compound derivatives in the realm of anti-infective agents is an emerging area of research, though comprehensive studies remain limited. The unique three-dimensional structure of this scaffold is being explored for its potential to interact with microbial targets.

Some derivatives of 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane have been suggested to possess antimicrobial properties. Additionally, various patents list derivatives of this compound among compounds with potential antibacterial and antifungal activity, although specific data on their efficacy is often not detailed. google.comgoogle.com

In the context of tuberculosis, a study focused on the development of novel agents against Mycobacterium tuberculosis included the synthesis of a bicyclic amine derivative of this compound. However, when tested, this particular compound was found to be inactive against the bacterium.

The potential for antimalarial applications has also been considered, with some commercial suppliers and patents mentioning this compound derivatives in the context of antimalarial drug discovery. google.comchemenu.com For instance, certain thienopyrrole compounds incorporating the this compound moiety have been investigated in research programs that also involve the study of antimalarial agents like hydroxychloroquine. researchgate.netgoogle.com However, detailed research findings specifically demonstrating the antimalarial efficacy of this compound derivatives are not extensively available in peer-reviewed literature.

Table 1: Research Findings on Anti-infective Applications of this compound Derivatives

Application Compound/Derivative Research Finding
Antituberculosis Bicyclic amine derivative of this compound Inactive against Mycobacterium tuberculosis.
Antibacterial/Antifungal 7-Oxo-3-oxa-9-aza-bicyclo[3.3.1]nonane derivatives Suggested to have antimicrobial properties.
Antimalarial Thienopyrrole compounds with this compound moiety Investigated in research contexts that include antimalarial drugs. researchgate.netgoogle.com

Anti-inflammatory and Immunomodulatory Potentials

A more defined area of investigation for this compound derivatives is in the development of anti-inflammatory and immunomodulatory agents. A key target in this field is the N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). google.com By inhibiting NAAA, the levels of PEA can be increased, leading to a reduction in inflammatory responses. google.com

Researchers have synthesized and evaluated derivatives of this compound as potential NAAA inhibitors. In one such study, tert-butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate was used as a key intermediate in the synthesis of more complex molecules designed to inhibit NAAA. google.comgoogle.com Another study detailed the synthesis of (1R,5S,7s)-9-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane, also as part of a program to develop NAAA inhibitors.

The overarching goal of this research is to develop potent and systemically available NAAA inhibitors for the management of inflammatory conditions. google.com The this compound scaffold serves as a rigid core to which various functional groups can be attached to optimize binding to the NAAA enzyme and improve pharmacological properties.

Table 2: Research Findings on Anti-inflammatory and Immunomodulatory Applications of this compound Derivatives

Application Compound/Derivative Research Finding
Anti-inflammatory tert-Butyl (1R,5S,7s)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Used as an intermediate in the synthesis of NAAA inhibitors. google.comgoogle.com
Anti-inflammatory (1R,5S,7s)-9-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-(pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane Synthesized as part of a research program to develop NAAA inhibitors.

Cardioprotective and Antiarrhythmic Investigations

The exploration of this compound derivatives for cardioprotective and antiarrhythmic effects is currently limited in publicly available scientific literature. While the broader class of bicyclic amines has been investigated for various cardiovascular activities, specific studies focusing on the this compound scaffold are not extensively documented.

Some related bicyclic systems have shown promise in this area. For instance, derivatives of 3-thia-7-azabicyclo[3.3.1]nonane, a sulfur-containing analogue, have demonstrated antiarrhythmic activity by modulating ion channels in cardiac tissues. google.com This suggests that the bicyclo[3.3.1]nonane framework can be a viable starting point for the development of cardiovascular drugs.

Furthermore, some patents for compounds with potential antiarrhythmic or other cardiovascular applications include this compound derivatives within their broad claims. google.comgoogle.com However, these patents often encompass a vast number of compounds, and specific data on the cardioprotective or antiarrhythmic properties of the this compound-based molecules are typically not provided.

Direct and focused research is needed to determine if the this compound scaffold itself can be optimized to yield effective and safe cardioprotective or antiarrhythmic agents.

Table 3: Research Findings on Cardioprotective and Antiarrhythmic Investigations of this compound and Related Derivatives

Application Compound/Derivative Research Finding
Antiarrhythmic 3-Thia-7-azabicyclo[3.3.1]nonane derivatives Showed antiarrhythmic activity in preclinical models. google.com
Cardiovascular (General) This compound derivatives Included in patent claims for cardiovascular applications, but specific data is lacking. google.comgoogle.com

Future Directions and Emerging Research Avenues for 3 Oxa 9 Azabicyclo 3.3.1 Nonane

Development of Novel and Green Synthetic Methodologies for the Bicyclic Core

The synthesis of the 3-oxa-9-azabicyclo[3.3.1]nonane core has traditionally relied on multi-step procedures. However, the growing demand for sustainable and environmentally friendly chemical processes is driving the development of novel and green synthetic methodologies. Future research in this area is focused on several key aspects:

Visible Light-Driven Cyclization: The use of visible light in conjunction with photoredox catalysts is a rapidly growing field in organic synthesis. rsc.org This approach offers a green and sustainable alternative to traditional methods that often require harsh reagents and elevated temperatures. rsc.org The application of these methods to construct the bicyclic core of this compound could significantly improve the efficiency and environmental impact of its synthesis. rsc.org

Catalytic Asymmetric Synthesis: Many therapeutic applications of this compound derivatives require specific stereoisomers. The development of catalytic asymmetric methods to produce enantiomerically pure bicyclic cores is a major goal. This would eliminate the need for costly and often inefficient chiral resolution steps.

One-Pot Reactions: Designing synthetic routes where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly increase efficiency and reduce waste. Future efforts will likely focus on developing tandem or domino reactions that rapidly assemble the this compound skeleton from simple starting materials. A notable example is the Mannich reaction using glutaraldehyde (B144438), 3-oxopentanedioic acid, and a primary amine to construct the related 9-azabicyclo[3.3.1]nonane system, which can be adapted for the synthesis of the oxa-analogue. jst.go.jp

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the this compound scaffold, these approaches are being used to accelerate the design and optimization of new drug candidates.

Density Functional Theory (DFT): DFT calculations are being employed to study the conformational preferences of the this compound ring system. researchgate.net Understanding the stable conformations, such as the chair-chair and chair-boat forms, is crucial for designing ligands that can adopt the optimal geometry to bind to their biological targets. researchgate.net For instance, computations have shown that in some hetero-substituted bicyclo[3.3.1]nonanes, the boat-chair conformation is preferred due to the repulsion between lone pairs of electrons on the heteroatoms, a phenomenon known as the "hockey sticks" effect. rsc.org

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. By creating pharmacophore models for specific targets, researchers can virtually screen libraries of this compound derivatives to identify promising hit compounds. nih.gov This approach has been successfully used to develop ligands for various receptors, including sigma receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

Computational TechniqueApplication in this compound Research
Density Functional Theory (DFT)Predicting stable conformations and understanding electronic properties. researchgate.net
Molecular DockingSimulating the binding of derivatives to biological targets to predict affinity and binding mode.
Pharmacophore ModelingIdentifying the key structural features required for biological activity and for virtual screening. nih.gov
QSARPredicting the biological activity of new derivatives based on their chemical structure.

Exploration of New Pharmacological Targets and Polypharmacology

While derivatives of this compound have been investigated for their activity at a range of targets, including muscarinic acetylcholine (B1216132) receptors and the mTOR kinase, there is significant potential to explore new pharmacological space. acs.orggoogle.com

Novel Target Identification: High-throughput screening and other target identification strategies can be used to discover new biological targets for this scaffold. This could lead to the development of first-in-class medicines for a variety of diseases. For example, derivatives of the related 3-oxa-7-azabicyclo[3.3.1]nonane have been explored as GPR119 agonists for the treatment of type 2 diabetes. researchgate.net

Polypharmacology: The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. The rigid this compound scaffold is well-suited for the development of polypharmacological agents, as different substituents can be precisely positioned to interact with distinct binding sites on multiple target proteins.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a target protein. Promising fragments are then grown or linked together to create more potent leads. The this compound core could serve as a starting point for fragment elaboration, with its defined geometry providing a solid anchor for building larger, more complex molecules.

Design and Synthesis of Next-Generation Therapeutics Based on the this compound Scaffold

Building on the advances in synthesis, computational modeling, and pharmacology, the design and synthesis of next-generation therapeutics based on the this compound scaffold is a key future direction.

Targeted Covalent Inhibitors: The development of covalent inhibitors, which form a permanent bond with their target protein, can lead to drugs with increased potency and duration of action. By incorporating a reactive functional group onto the this compound scaffold, it may be possible to design highly specific covalent inhibitors for a range of targets.

PROTACs and Molecular Glues: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be used as a core to link a target-binding element to an E3 ligase-binding element, creating novel PROTACs for therapeutic intervention.

Bioisosteric Replacement: Bioisosteric replacement involves substituting a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. The this compound scaffold itself can be considered a bioisostere of other bicyclic systems, and further modifications to the scaffold could lead to improved drug candidates.

Integration with Chemoinformatics and Artificial Intelligence in Drug Discovery

The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery. chemrxiv.org The integration of these technologies with research on the this compound scaffold holds immense promise.

AI-Driven de novo Design: AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to generate novel molecules with desired properties. These methods could be used to design new this compound derivatives with high predicted affinity and selectivity for a given target.

Predictive Modeling of ADMET Properties: A major challenge in drug discovery is optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds. AI and machine learning models can be developed to predict these properties for this compound derivatives, allowing researchers to prioritize compounds with favorable drug-like characteristics. andreasbender.de

Automated Synthesis Planning: AI-powered retrosynthesis tools can analyze a target molecule and propose a synthetic route. Applying these tools to complex this compound derivatives could help chemists to devise more efficient and robust synthetic strategies.

TechnologyApplication in this compound Drug Discovery
Artificial Intelligence (AI)De novo design of novel derivatives with desired properties. chemrxiv.org
Machine LearningPredictive modeling of ADMET properties to identify drug-like candidates. andreasbender.de
ChemoinformaticsAnalysis of large chemical datasets to identify structure-activity relationships.
Automated Synthesis PlanningProposing efficient synthetic routes for complex target molecules.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for constructing the 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold?

  • Methodological Answer : Two key methods are widely used:

  • Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid (TFA), forming the bicyclic framework .
  • Michael/Aldol Cascade : This one-pot reaction sequence leverages nucleophilic addition followed by cyclization to build the azabicyclo[3.3.1]nonane moiety .
    • Considerations : Both methods require precise control of reaction conditions (e.g., temperature, solvent polarity) to avoid side products like open-chain intermediates.

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Alkoxy-substituted derivatives exhibit distinct fragmentation patterns. For example, 1-alkoxy-9-oxabicyclo[3.3.1]nonanes show cleavage at the ether oxygen, while 1-alkoxy-9-methyl-9-azabicyclo[3.3.1]nonanes undergo alkyl group elimination .
  • NMR/IR : Coupling constants in 1H^1H-NMR (e.g., JHH=5HzJ_{HH} = 5 \, \text{Hz}) and IR peaks (e.g., 1490 cm1^{-1} for ethers) confirm stereochemistry and functional groups .

Q. What are the common pharmacological targets of this compound derivatives?

  • Methodological Answer :

  • AMPA Receptor Modulation : Tricyclic derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonanes) act as positive allosteric modulators (PAMs) due to their rigid, hydrophobic scaffolds. Molecular docking studies guide optimization of binding to modulator sites .
  • Orexin Receptor Antagonism : Derivatives like 9-oxa-3,7-diazabicyclo[3.3.1]nonanes are designed to target insomnia by blocking orexin signaling. SAR studies focus on substituent effects on receptor affinity .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amine diols) to control endo/exo selectivity during cyclization .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to optimize reaction pathways for desired stereoisomers .
    • Data Validation : Single-crystal X-ray diffraction (e.g., for 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one) confirms absolute configurations .

Q. How should researchers resolve contradictions in mass spectral data for alkoxy-substituted derivatives?

  • Methodological Answer :

  • Comparative Analysis : Contrast fragmentation patterns of 9-oxa vs. 9-aza derivatives. For example, 1-methoxy-9-oxabicyclo[3.3.1]nonane fragments via ether cleavage, while 1-methoxy-9-aza analogs lose alkyl groups .
  • Isotope Labeling : Use 13C^{13}C-labeled analogs to trace fragmentation pathways and validate proposed mechanisms .

Q. What strategies are effective in structure-activity relationship (SAR) studies for AMPA receptor modulators?

  • Methodological Answer :

  • Scaffold Rigidity : Introduce tricyclic frameworks (e.g., fused bispidine derivatives) to enhance binding via hydrophobic interactions with the receptor’s allosteric site .
  • Substituent Screening : Test electron-withdrawing groups (e.g., nitro, trifluoromethyl) at C3/C7 positions to improve potency. In vitro electrophysiology assays quantify AMPA receptor currents .

Q. How can computational tools enhance the design of this compound-based therapeutics?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with AMPA receptor PDB structures) to prioritize derivatives with high predicted binding scores .
  • MD Simulations : Assess dynamic stability of ligand-receptor complexes over nanosecond timescales to identify compounds with prolonged residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-9-azabicyclo[3.3.1]nonane
Reactant of Route 2
3-Oxa-9-azabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.